molecular formula C20H14ClN5O2S2 B11286555 N-benzyl-3-[(3-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

N-benzyl-3-[(3-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11286555
M. Wt: 455.9 g/mol
InChI Key: LQIVUFAIZOECFC-UHFFFAOYSA-N
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Description

N-BENZYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE is a complex organic compound that belongs to the class of triazolothienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzyl group, a chlorophenyl sulfonyl group, and a triazolothienopyrimidine core, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes as reactants.

    Sulfonylation: The chlorophenyl sulfonyl group is introduced via a sulfonylation reaction, typically using chlorosulfonic acid or a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

N-BENZYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-BENZYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE is unique due to its specific combination of functional groups and its potential for targeted biological activity. Its structure allows for selective interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C20H14ClN5O2S2

Molecular Weight

455.9 g/mol

IUPAC Name

N-benzyl-10-(3-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C20H14ClN5O2S2/c21-14-7-4-8-15(11-14)30(27,28)20-19-23-18(22-12-13-5-2-1-3-6-13)17-16(9-10-29-17)26(19)25-24-20/h1-11H,12H2,(H,22,23)

InChI Key

LQIVUFAIZOECFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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